4-Methylpent-3-en-1-yl acetate

Description

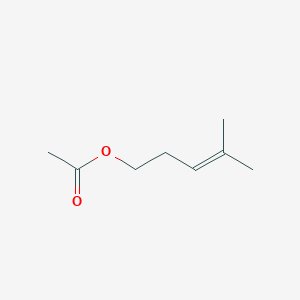

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

4-methylpent-3-enyl acetate |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |

InChI Key |

BLCVRQROLSDXAH-UHFFFAOYSA-N |

SMILES |

CC(=CCCOC(=O)C)C |

Canonical SMILES |

CC(=CCCOC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Methylpent-3-en-1-yl acetate (B1210297)

Traditional chemical syntheses provide reliable and well-documented methods for the production of 4-Methylpent-3-en-1-yl acetate. These routes often rely on fundamental organic reactions, including esterification and carbon-carbon bond-forming strategies like the aldol condensation.

Esterification Processes and Catalytic Systems

The most direct and common method for synthesizing this compound is through the esterification of its corresponding alcohol, 4-methylpent-3-en-1-ol (B1201246). This process typically involves reacting the alcohol with an acetylating agent, most commonly acetic acid, in the presence of a catalyst.

The Fischer-Speier esterification is a classic example, where the alcohol and a stoichiometric excess of acetic acid are refluxed with a strong acid catalyst. thermofisher.com The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. thermofisher.com To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or water is removed as it is formed. thermofisher.com

A variety of catalytic systems can be employed to facilitate this reaction.

| Catalyst Type | Specific Example(s) | Key Characteristics |

| Homogeneous Acid Catalysts | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High catalytic activity, inexpensive. Difficult to separate from the reaction mixture, can cause side reactions. |

| Heterogeneous Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites | Easily separable and reusable, often more selective, reduced corrosion and waste generation. |

| Lewis Acid Catalysts | Tin(II) chloride (SnCl₂), Scandium(III) triflate (Sc(OTf)₃) | Can be effective under milder conditions, may offer different selectivity. |

Beyond acetic acid, other acetylating agents such as acetic anhydride or acetyl chloride can be used, often with a base catalyst like pyridine or triethylamine, particularly when milder conditions are required.

Approaches Involving Aldol Condensation and Subsequent Transformations

While not a direct route, pathways utilizing the aldol condensation to construct the carbon skeleton of the precursor alcohol are fundamental in organic synthesis. sigmaaldrich.comthieme-connect.de The aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. masterorganicchemistry.com

A relevant pathway begins with the self-condensation of acetone (B3395972), which is readily available and inexpensive. Under basic or acidic conditions, two molecules of acetone react to form diacetone alcohol, which is then easily dehydrated to yield 4-methylpent-3-en-2-one, commonly known as mesityl oxide. hmdb.casielc.com

Reaction Pathway from Acetone to Mesityl Oxide:

Aldol Addition: Two molecules of acetone react to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol).

Dehydration: Elimination of a water molecule from diacetone alcohol yields the α,β-unsaturated ketone, 4-methylpent-3-en-2-one (mesityl oxide).

To arrive at the target compound, this compound, from mesityl oxide, a series of subsequent chemical transformations are necessary. This multi-step process highlights the utility of using simple building blocks from aldol reactions to create more complex structures. The conversion from the ketone (an oxidation state at C-2) to the primary acetate (an oxidation state at C-1) is non-trivial and may involve:

Selective Reduction: Reduction of the carbonyl group of mesityl oxide to the corresponding secondary allylic alcohol, 4-methylpent-3-en-2-ol.

Rearrangement/Substitution: Conversion of the secondary alcohol into a derivative that facilitates the formation of a primary alcohol, potentially through allylic rearrangement.

Esterification: Finally, esterification of the resulting 4-methylpent-3-en-1-ol as described in the previous section.

This sequence demonstrates how an initial aldol condensation product can serve as a key intermediate that requires further strategic modifications to achieve the desired final structure.

Advanced Chemical Transformations and Precursor Utilization

More advanced synthetic methods for the precursor alcohol, 4-methylpent-3-en-1-ol, involve the strategic utilization of different C5 and C6 precursors and sophisticated catalytic processes. These methods can offer higher selectivity and efficiency compared to classical routes.

One significant strategy involves the telomerization of isoprene. This process uses a catalytic system, often based on palladium, to react isoprene with a nucleophile, such as water or acetic acid, to generate a mixture of C10 and larger oligomers. Under controlled conditions, it is possible to favor the formation of functionalized monoterpenes, including precursors to 4-methylpent-3-en-1-ol.

Another approach is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. The synthesis of 4-methylpent-3-en-1-ol can be achieved through variations of this reaction, for instance, by reacting isobutylene with allyl alcohol or its derivatives under acidic conditions.

Furthermore, organometallic chemistry provides powerful tools for the synthesis. For example, the reaction of an organometallic reagent derived from isobutylene with an appropriate three-carbon electrophile, such as an epoxide or an α,β-unsaturated aldehyde, can be tailored to form the carbon skeleton of 4-methylpent-3-en-1-ol.

Novel and Sustainable Synthetic Strategies

Reflecting a global shift towards environmentally responsible chemical manufacturing, recent research has focused on developing novel and sustainable methods for synthesis. These strategies prioritize waste reduction, energy efficiency, and the use of renewable resources and non-hazardous materials.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of esters like this compound. Key areas of innovation include the development of improved catalytic systems and reaction conditions for the esterification step.

The replacement of corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid is a primary target. Solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins, offer significant advantages. They are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused multiple times, and tend to be less corrosive, minimizing reactor damage and waste production.

Other green approaches focus on the reaction conditions:

Solvent-Free Reactions: Performing the esterification under solvent-free conditions reduces the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Alternative Energy Sources: The use of microwave irradiation or ultrasonic cavitation can accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating.

Electrochemical Methods: Electrochemical synthesis represents a sustainable alternative where electrons act as the primary reagent, potentially reducing the need for chemical oxidants or reductants and minimizing waste streams. rsc.org

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally benign route to this compound. researchgate.net Lipases are a class of enzymes that are particularly effective for catalyzing esterification reactions. These reactions are characterized by high selectivity, mild operating conditions (ambient temperature and pressure), and the generation of minimal waste. rsc.org

The chemo-enzymatic synthesis typically involves the reaction of 4-methylpent-3-en-1-ol with acetic acid or an acyl donor like ethyl acetate (via transesterification) in the presence of an immobilized lipase.

| Enzyme | Common Source | Key Advantages |

| Lipase B from Candida antarctica | Candida antarctica | High thermal stability, broad substrate specificity, high activity, commercially available in immobilized form (e.g., Novozym 435). |

| Lipase from Rhizomucor miehei | Rhizomucor miehei | Effective for various esterification reactions, available in immobilized form. |

| Lipase from Pseudomonas cepacia | Pseudomonas cepacia (now Burkholderia cepacia) | High enantioselectivity (useful for chiral esters), good stability in organic solvents. |

This biocatalytic approach is highly aligned with the principles of green chemistry. The high selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts. researchgate.net Furthermore, the reactions are typically run in non-toxic solvents or even solvent-free systems, and the immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic viability and sustainability of the process.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing techniques offers significant advantages in the synthesis of esters like this compound, particularly within the flavors and fragrances industry where consistent quality and safety are paramount. nih.gov While specific literature detailing the continuous synthesis of this compound is not abundant, the principles applied to the synthesis of structurally similar terpene esters are highly relevant. nih.govresearchgate.net

Flow chemistry utilizes microreactors or packed bed reactors, which provide superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. almacgroup.comflinders.edu.au This enhanced control can lead to higher yields, improved selectivity, and safer handling of reagents and intermediates. nih.govscielo.br For the synthesis of terpene esters, continuous-flow systems can facilitate the efficient esterification of the corresponding alcohol (4-methylpent-3-en-1-ol) with an acylating agent like acetic anhydride. The high surface-to-volume ratio in these reactors allows for rapid heat exchange, which is crucial for managing the exothermicity of the reaction. almacgroup.com

A key advantage of continuous processing is the ability to integrate multiple reaction and purification steps into a single, streamlined process. flinders.edu.au For instance, the esterification reaction could be directly coupled with an in-line purification step, such as liquid-liquid extraction, to remove unreacted starting materials and byproducts, leading to a purer final product. flinders.edu.au

Table 1: Comparison of Batch vs. Flow Chemistry for Ester Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |

| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by "numbering-up" or "scaling-out" reactors |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Mechanistic Investigations of Formation Reactions

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the formation of this compound are not extensively reported in the available literature. However, general principles of esterification reactions provide a framework for understanding its formation. The synthesis of this compound, typically through the esterification of 4-methylpent-3-en-1-ol with acetic acid or its derivatives, is a reversible equilibrium-controlled process.

The kinetics of the reaction are influenced by several factors, including the concentration of reactants, the presence of a catalyst (commonly an acid), and the reaction temperature. A study on the polymerization of the related compound allyl acetate provides some insight into the reactivity of the allylic system, though it focuses on radical reactions rather than the ester formation itself. cdnsciencepub.comacs.org The formation of this compound via Fischer esterification would follow a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Thermodynamically, the reaction is typically slightly exothermic. The position of the equilibrium can be shifted towards the product side by removing one of the products, usually water, from the reaction mixture.

Derivatization and Analogue Synthesis

Design and Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of this compound can be approached by modifying either the alcohol or the acetate moiety. Introducing functional groups can alter the molecule's physical, chemical, and biological properties.

One approach is to utilize derivatives of 4-methylpent-3-en-1-ol with additional functional groups prior to esterification. For example, hydroxylation or epoxidation of the double bond would introduce new reactive sites. Subsequent esterification would then yield a functionalized analogue.

Another strategy involves the modification of the acetate group. Using different carboxylic acids in the esterification step would produce a range of esters with varying chain lengths, branching, or functional groups. For example, using a dicarboxylic acid could lead to the formation of a diester, potentially useful as a crosslinking agent.

Exploration of Chemically Modified Derivatives

The chemical modification of this compound itself can lead to a variety of derivatives. The double bond in the pentenyl chain is a key site for chemical modification.

Hydrogenation: Catalytic hydrogenation of the double bond would yield 4-methylpentyl acetate, a saturated ester with different physical properties, such as a higher boiling point and a different odor profile.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide derivative. This epoxide ring is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihalogenated derivative.

The ester functional group can also be modified.

Hydrolysis: Base- or acid-catalyzed hydrolysis would revert the ester back to 4-methylpent-3-en-1-ol and acetic acid.

Transesterification: Reaction with another alcohol in the presence of a catalyst can be used to exchange the acetate group for a different ester group.

Table 2: Potential Chemical Modifications of this compound

| Reaction Type | Reagent(s) | Resulting Derivative |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-Methylpentyl acetate |

| Epoxidation | m-CPBA | Epoxy-4-methylpentyl acetate |

| Halogenation | Br₂ | Dibromo-4-methylpentyl acetate |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-Methylpent-3-en-1-ol |

| Transesterification | R'OH, catalyst | 4-Methylpent-3-en-1-yl R'-oate |

Strategies for Chiral Pool Utilization and Asymmetric Synthesis

The synthesis of specific enantiomers of this compound, a chiral compound, necessitates the use of stereoselective synthetic strategies. Two principal approaches are paramount in this endeavor: the utilization of the chiral pool and de novo asymmetric synthesis. These methodologies allow for the precise construction of the desired stereocenter, a critical aspect for applications in fields such as fragrance chemistry and as chiral building blocks for more complex molecules.

The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds that can serve as inexpensive and versatile starting materials in organic synthesis. nih.gov For the synthesis of terpene-derived structures like this compound, common chiral pool starting materials include other terpenes such as citronellol, carvone, and pulegone. nih.govresearchgate.net The inherent chirality of these natural products is leveraged and carried through a synthetic sequence to yield the target molecule with a defined stereochemistry. This strategy is often efficient as it circumvents the need to establish chirality from an achiral precursor.

For instance, a plausible chiral pool approach to a precursor of this compound could involve the oxidative cleavage of a suitable terpene to yield a chiral fragment that already contains the required carbon skeleton and stereocenter. Subsequent functional group manipulations would then lead to the desired alcohol, which can be readily acetylated.

Alternatively, asymmetric synthesis creates the desired stereocenter from an achiral starting material through the use of a chiral catalyst, reagent, or auxiliary. This approach offers significant flexibility and is a powerful tool for accessing both enantiomers of a target molecule, which is often crucial for studying stereoisomer-specific biological activities.

A key strategy in the asymmetric synthesis of allylic alcohols, the precursors to the corresponding acetates, is the catalytic asymmetric hydrogenation of a prochiral ketone or the asymmetric reduction of an enone. For example, the asymmetric hydrogenation of a corresponding β-keto ester using a chiral ruthenium-BINAP catalyst system is a well-established method for producing chiral alcohols with high enantiomeric excess.

Enzymatic reactions also represent a robust method for the asymmetric synthesis of chiral alcohols. Ene-reductases and alcohol dehydrogenases can be employed in a sequential one-pot procedure to reduce an α,β-unsaturated ketone precursor to the desired chiral alcohol with high stereoselectivity. mdpi.com The choice of enzyme and reaction conditions allows for the selective synthesis of different stereoisomers. mdpi.com

Below is a representative table illustrating the kind of results that can be obtained for the asymmetric synthesis of chiral alcohols analogous to the precursor of this compound, based on data for similar transformations.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | 4-methylpent-3-en-2-one | (R)-4-methylpent-3-en-2-ol | >98% | 95% |

| Enzymatic Reduction | Ene-reductase & ADH | 4-methylpent-3-en-2-one | (S)-4-methylpent-3-en-2-ol | >99% | 85% |

| Chiral Auxiliary | Evans' auxiliary | Crotonaldehyde | (R)-3-hydroxy-2-methylpentanal | >99% | 90% |

These strategies, both drawing from nature's chiral building blocks and employing sophisticated asymmetric catalytic systems, provide a powerful toolkit for the stereocontrolled synthesis of this compound and its precursors.

Reaction Chemistry and Transformational Studies

Hydrolytic Stability and Pathways

4-Methylpent-3-en-1-yl acetate (B1210297), also known as prenyl acetate, is an ester that demonstrates stability under normal conditions. However, it can undergo hydrolysis, the cleavage of its ester bond, in the presence of strong acids or bases. cymitquimica.com This reaction yields prenyl alcohol and an acetate salt. researchgate.net The hydrolysis can also be catalyzed by enzymes, such as lipase. google.com

The process of saponification, a type of hydrolysis using a base like sodium hydroxide (B78521) or sodium carbonate in aqueous methanol, is a common method to convert prenyl acetate to prenyl alcohol. researchgate.netgoogle.com The stability of the ester bond can be influenced by electronic parameters, and understanding these can help in predicting its longevity in various applications.

Table 1: Hydrolysis Agents for 4-Methylpent-3-en-1-yl acetate

| Catalyst Type | Specific Agent(s) | Product(s) |

| Acid | Strong acids | Prenyl alcohol, Acetic acid |

| Base | Sodium hydroxide, Sodium carbonate | Prenyl alcohol, Acetate salt |

| Enzyme | Lipase | Prenyl alcohol, Acetic acid |

Oxidation and Reduction Chemistry

Selective Oxidation Reactions

The unsaturated prenyl group in this compound is susceptible to oxidation. researchgate.net Allylic oxidation of prenyl acetate can be achieved using the Sharpless procedure, which can yield both alcohol and aldehyde products depending on the reaction conditions. researchgate.net For instance, oxidation can lead to the formation of a new aldehyde through the breakdown of the terminal isopropenyl group. researchgate.net

Studies on prenylated compounds indicate a general susceptibility to oxidative degradation, which can be mediated by catalysts or occur under physiological conditions. researchgate.net The double bond of the prenyl group can be oxidized to an epoxide, which may then undergo further reactions. researchgate.net

Table 2: Products of Selective Oxidation of this compound

| Oxidation Method | Product(s) |

| Sharpless Procedure | Allylic alcohols and aldehydes |

| Silica gel mediated oxidation | Aldehyde via isopropenyl group cleavage, Epoxide |

Reductive Transformations

The ester functional group in this compound can be reduced to a primary alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which acts via nucleophilic acyl substitution.

Furthermore, the double bond within the prenyl moiety can undergo hydrogenation. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst (H₂/Pd), can saturate the double bond, leading to the formation of the corresponding saturated acetate.

Table 3: Reduction Reactions of this compound

| Reagent | Transformation | Product |

| Lithium aluminum hydride (LiAlH₄) | Ester reduction | Prenyl alcohol |

| Catalytic hydrogenation (H₂/Pd) | Double bond hydrogenation | Dihydroprenyl acetate |

Photochemical Reactions and Photooxidation

Prenylated compounds, including this compound, are susceptible to photochemical reactions, particularly photooxidation. researchgate.net Exposure to light can lead to oxidative degradation. researchgate.net The ene reaction with singlet oxygen, a common photochemical process, can lead to the formation of hydroperoxy derivatives. researchgate.net For instance, the photooxygenation of linalyl acetate, a structurally related terpene acetate, using singlet oxygen sensitizers, results in the formation of hydroperoxide derivatives. researchgate.net

The photooxidation of prenyl phenols involves the formation of perepoxide intermediates, which can then rearrange. cuny.edu Riboflavin tetraacetate can act as a photocatalyst for the aerobic oxidation of various organic molecules under visible light, a process that may be relevant to the photooxidation of prenyl acetate. researchgate.netrsc.org

Electrophilic and Nucleophilic Additions

Cycloaddition Reactions (e.g., Cyclopropanation)

The double bond in this compound can participate in cycloaddition reactions, such as cyclopropanation. nih.gov This type of reaction involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring.

One method for cyclopropanation is the Simmons-Smith reaction, although other methods using transition-metal catalysts with diazo compounds are also common. marquette.eduunl.pt Copper-mediated intramolecular cyclopropanation of olefinic acetates has been shown to produce cyclopropane-fused γ-lactones. nih.gov The dibromocyclopropanation of unsaturated alcohols, including the related 3-methyl-2-buten-1-ol, can be achieved using bromoform (B151600) and a strong base, yielding the corresponding dibromocyclopropane. mdpi.com

Conjugate Addition Reactions

While direct conjugate addition to this compound is not prominently documented, the precursor ketone, 4-methylpent-3-en-2-one (mesityl oxide), readily undergoes such reactions. In these Michael additions, nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is foundational to understanding the potential transformations of related unsaturated esters.

Other Ester Transformations (e.g., Transesterification)

The ester group in this compound can undergo transesterification. This type of reaction involves the exchange of the alcohol portion of the ester with another alcohol. Research into transesterification-acetalization tandem processes has been conducted, although specific data on this compound is not the primary focus. rsc.org Generally, such reactions are catalyzed by acids or bases.

Rearrangement Reactions and Isomerization Studies

The structural framework of this compound and its derivatives is subject to various rearrangement and isomerization reactions. The position and geometry of the double bond are known to significantly influence the properties of related fragrance compounds. researchgate.net

Studies on related structures, such as allylic alcohols, have shown that rearrangements can be mediated by catalysts like iron(II) chloride (FeCl2). acs.orguri.edu For instance, the rearrangement of allylic alcohols can yield structurally different isomers. acs.orguri.edu Furthermore, iridium(I)-catalyzed olefin isomerization has been integrated into strategies for stereoselective Claisen rearrangements, converting di(allyl) ethers into allyl vinyl ethers that then undergo ebi.ac.ukebi.ac.uk sigmatropic rearrangement. pitt.edu While not directly involving this compound, these studies highlight the types of isomerizations possible within this class of molecules.

Metal-Catalyzed Cross-Coupling and Functionalization

The alkenyl moiety of this compound and related structures can participate in metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. These reactions are crucial in the synthesis of complex molecules.

For example, the synthesis of mahanine (B1683992) and related compounds involves a transition metal-catalyzed cross-coupling reaction. google.com In these syntheses, reactive moieties on the aromatic and alkyne fragments, such as a halide and a boron-containing functional group, are coupled in the presence of a palladium or nickel catalyst. google.com

In another instance, the copper-catalyzed N-arylation of pyranoquinolinones with boronic acids has been investigated, where a derivative containing the 2-methyl-2-(4-methylpent-3-en-1-yl) group is used as a substrate. mdpi.com The reaction conditions for such couplings are often optimized by screening different catalysts, ligands, and solvents.

Table 1: Examples of Metal-Catalyzed Reactions on Related Structures

Reaction Type

Substrate Type

Catalyst/Reagents

Key Finding

Reference

N-Arylation

2-methyl-2-(4-methylpent-3-en-1-yl)-2H-pyrano[3,2-c]quinolin-5(6H)-one

Cu(OAc)2, 1,10-Phenanthroline (ligand)

Successful coupling with phenylboronic acid.

Cross-Coupling

Aryl halides and alkynes with boron-containing groups

Pd(0), Ni(0), Pd(II), or Ni(II) compounds (e.g., Pd(PPh3)4)

Used in the synthesis of complex natural products like mahanine.

Table of Compounds Mentioned

Analytical Methodologies and Characterization Advancements

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 4-Methylpent-3-en-1-yl acetate (B1210297) from complex mixtures and determining its concentration. These techniques are pivotal in quality control and research, ensuring the purity and composition of samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 4-Methylpent-3-en-1-yl acetate. researchgate.netaesacademy.org This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. aesacademy.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. uin-alauddin.ac.id The column, often a capillary type like the HP-5MS, separates the components of the mixture based on their boiling points and interactions with the stationary phase. ijpsr.com

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). aesacademy.org The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint," allowing for confident identification by comparing it to spectral libraries. ijpsr.comepa.gov For instance, GC-MS has been instrumental in identifying and quantifying terpene acetates in essential oils and other complex natural extracts. researchgate.net The technique's ability to provide both qualitative and quantitative data makes it invaluable for purity assessment and the identification of trace impurities. researchgate.netaesacademy.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile or thermally sensitive derivatives of this compound. thegoodscentscompany.combldpharm.com Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of such compounds. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For example, a method for analyzing 3(or 4)-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate, a related structure, utilizes a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid on a Newcrom R1 column. sielc.com For applications requiring compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com The versatility of HPLC allows for scalability, from analytical-scale quantification to preparative-scale isolation of pure compounds or impurities. sielc.comnih.gov The development of Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) has further enhanced the speed and resolution of these separations. sielc.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound can exist as enantiomers, which are non-superimposable mirror images, chiral chromatography is essential for assessing its enantiomeric purity. gcms.cz Enantiomers often exhibit different biological activities and sensory properties, making their separation and quantification critical in fields like fragrance chemistry and pharmacology. mdpi.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czdiva-portal.org

Both gas chromatography and high-performance liquid chromatography can be adapted for chiral separations. Chiral GC columns, such as those with cyclodextrin-based stationary phases, have proven effective for separating the enantiomers of various terpene acetates. gcms.czmdpi.com Similarly, chiral HPLC, often coupled with polarimetric detection, can resolve the enantiomers of complex chiral molecules, providing information on their absolute configuration. nih.govresearchgate.net This technique is crucial for verifying the authenticity of natural products and controlling the stereochemistry of synthetic compounds. nih.govmdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of this compound. orgsyn.org

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of the atoms. For example, in a derivative, specific signals can be assigned to the methyl groups, the protons on the double bond, and the protons adjacent to the ester group. tandfonline.comacademie-sciences.fr Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule, including the carbonyl carbon of the acetate group and the carbons of the alkene. orgsyn.orgtandfonline.com Advanced NMR techniques can further help in assigning complex structures and stereochemistry.

Below is a table summarizing typical predicted NMR data for derivatives of this compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 5.0 - 5.2 | Olefinic proton (-CH=) |

| ¹H | ~4.0 | Methylene (B1212753) protons adjacent to oxygen (-CH₂-O) |

| ¹H | ~2.0 | Methylene protons adjacent to the double bond (-C=C-CH₂-) |

| ¹H | ~2.0 | Acetate methyl protons (-O-C(=O)-CH₃) |

| ¹H | ~1.6 - 1.7 | Vinyl methyl protons (=C(CH₃)₂) |

| ¹³C | ~170 | Carbonyl carbon (-C=O) |

| ¹³C | ~130-135 | Quaternary olefinic carbon (>C=) |

| ¹³C | ~120-125 | Tertiary olefinic carbon (-CH=) |

| ¹³C | ~60-65 | Methylene carbon adjacent to oxygen (-CH₂-O) |

| ¹³C | ~25 | Vinyl methyl carbons (=C(CH₃)₂) |

| ¹³C | ~20 | Acetate methyl carbon (-O-C(=O)-CH₃) |

| ¹³C | ~30-40 | Other methylene carbons (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. orgsyn.org When coupled with a separation technique like GC or HPLC, it becomes a highly specific analytical tool. nih.govrsc.org The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. ebi.ac.ukuni.lu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. orgsyn.orgrsc.org This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org HRMS is particularly valuable for confirming the identity of novel compounds or for verifying the composition of synthesized molecules. orgsyn.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis of this compound, providing definitive evidence for the presence of its key functional groups. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations.

The most prominent features in the IR spectrum are associated with the ester and alkene functionalities. A strong absorption band is typically observed in the region of 1730-1745 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the acetate group. vulcanchem.com Another significant peak appears around 1650 cm⁻¹ , corresponding to the C=C stretching vibration of the alkene group within the pentenyl chain.

Furthermore, the presence of the C-O-C linkage of the ester group is confirmed by a strong absorption band around 1230 cm⁻¹ . vulcanchem.com The spectrum also reveals C-H stretching vibrations. Aliphatic C-H stretches from the methyl and methylene groups typically appear in the range of 2850-3000 cm⁻¹ .

These distinct absorption bands, when analyzed together, provide a spectroscopic fingerprint for this compound, allowing for its unambiguous identification and differentiation from other compounds.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | References |

| Ester (C=O) | Stretch | 1730 - 1745 | vulcanchem.com |

| Alkene (C=C) | Stretch | ~1650 | |

| Ester (C-O-C) | Stretch | ~1230 | vulcanchem.com |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Advanced Analytical Approaches (e.g., Hyphenated Techniques)

To obtain more detailed structural information and to analyze complex mixtures containing this compound, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. ebi.ac.ukaesacademy.orgresearchgate.netrsc.org In GC-MS, the sample is first vaporized and separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. aesacademy.org This technique is not only crucial for identification but also for assessing the purity of the compound. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile or thermally sensitive compounds. For the analysis of this compound, a reverse-phase HPLC method can be employed. sielc.com This typically involves a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com HPLC is particularly useful for purification and quality control, ensuring the separation of isomers and impurities. vulcanchem.com

Other hyphenated techniques that have been applied to the analysis of related or similar compounds, and which could be applicable to this compound, include:

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides real-time IR spectra of compounds as they elute from the GC column, offering an additional layer of structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a hyphenated technique in the same vein as GC-MS, NMR provides unparalleled detail about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the complete structural elucidation of this compound. vulcanchem.commdpi.com

The combination of these advanced analytical methods provides a comprehensive understanding of the chemical identity and purity of this compound.

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is essential for ensuring the consistent quality and reliable analysis of this compound across different laboratories and applications. While specific, universally adopted standard methods for this exact compound may not be publicly detailed, the principles for their development are well-established within the field of analytical chemistry.

A standardized protocol would typically outline the following:

Sample Preparation: Detailed procedures for preparing the sample for analysis, which may include dilution, extraction, or derivatization, depending on the matrix in which the compound is found.

Instrumentation and Parameters: Specifics of the analytical instruments to be used, such as the type of GC or HPLC column, detector settings, and temperature programs. aesacademy.org For instance, a GC-MS method would specify the carrier gas flow rate, injection volume, and the mass spectrometer's operating conditions. aesacademy.org

Calibration and Quantification: Procedures for creating calibration curves using certified reference standards to ensure accurate quantification of the analyte.

Validation: The protocol must be validated to demonstrate its accuracy, precision, linearity, and sensitivity. This involves analyzing samples with known concentrations and performing statistical analysis of the results.

Quality Control: Regular analysis of quality control samples to monitor the performance of the method over time.

For instance, a standardized method for the analysis of volatile compounds in a particular matrix might specify the use of headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. researchgate.net The development of such robust and validated protocols is crucial for regulatory compliance and for ensuring the interchangeability of analytical results.

Biological Activities and Mechanistic Studies Non Clinical Contexts

Role in Chemical Ecology

Chemical ecology explores how organisms use chemicals to interact with their environment. 4-Methylpent-3-en-1-yl acetate (B1210297) is a notable player in this field, particularly in the context of insect communication.

Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. wikipedia.org 4-Methylpent-3-en-1-yl acetate has been identified as a component of the sex pheromones of various insect species, particularly within the order Lepidoptera (moths and butterflies). sakura.ne.jpresearchgate.net These pheromones are often complex mixtures of several compounds, and the specific ratio of these components is crucial for species-specific recognition and attraction. nih.gov The structural diversity of these chemical signals is key to their specificity. nih.gov In many moth species, females release sex pheromones to attract males for mating. vikaspedia.in The chemical structure of these pheromones typically consists of mono- or bis-olefinic fatty aldehydes, fatty alcohols, and their acetates with chain lengths of 10 to 18 carbon atoms. wikipedia.org

For instance, research has identified (5Z,7E)-dodeca-5,7-dien-1-yl acetate as a sex pheromone component in Dendrolimus punctatus. researchgate.net While not identical, this structural analog highlights the prevalence of acetate esters in insect pheromone bouquets. The synthesis of such pheromones is essential for confirming their structure and for their use in pest management strategies. researchgate.net

The detection of pheromones like this compound by insects involves a highly sensitive and specific chemoreception system. This process begins when the volatile pheromone molecules enter the insect's olfactory sensilla, which are specialized sensory organs typically located on the antennae. mdpi.com Inside the sensillum, the odorant molecules are thought to be bound and transported by odorant-binding proteins (OBPs) through the sensillar lymph to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). mdpi.com

The binding of the pheromone to its specific OR triggers a conformational change in the receptor, initiating a signal transduction cascade. This ultimately leads to the depolarization of the neuron's membrane and the generation of an action potential, or nerve impulse. mdpi.com This signal is then transmitted to the insect's brain, where it is processed, leading to a specific behavioral response, such as orientation towards the pheromone source. wikipedia.orgmdpi.com The specificity of this system is remarkable, with insects being able to distinguish between closely related chemical structures and different enantiomers of the same compound. wikipedia.org

The sensory neuron membrane protein 1 (SNMP1) is a critical component in the chemoreception of certain pheromones in insects like Drosophila melanogaster. mdpi.com While its direct interaction with this compound is not explicitly detailed, its role in pheromone detection highlights the complexity of the molecular machinery involved. mdpi.com

The role of this compound and similar pheromone components in insect communication has significant implications for controlling insect populations. One of the most successful applications is in mating disruption, a pest management technique that uses synthetic pheromones to interfere with the ability of male insects to locate females for mating. nih.govvikaspedia.innih.govcaliforniaagriculture.org

By permeating an area with a high concentration of the synthetic pheromone, the natural pheromone plumes released by females are masked, making it difficult for males to follow the scent trail. vikaspedia.incaliforniaagriculture.org This disruption can lead to a reduction in mating success and, consequently, a decrease in the pest population over time. nih.gov Mating disruption has been successfully implemented for various lepidopteran pests, leading to significant reductions in pesticide use. californiaagriculture.org

The effectiveness of mating disruption depends on several factors, including the pest density, the size of the treated area, and the uniform distribution of the pheromone dispensers. vikaspedia.in It is often used as part of an Integrated Pest Management (IPM) program, combining various control tactics for sustainable pest management. nih.gov

Table 1: Examples of Pheromone-Based Pest Management Strategies

| Strategy | Description | Target Pests (Examples) |

| Mating Disruption | High concentrations of synthetic pheromones are released to confuse males and prevent them from finding females, thus disrupting mating. vikaspedia.incaliforniaagriculture.org | Pink bollworm (Pectinophora gossypiella), Codling moth (Cydia pomonella), Tomato pinworm (Keiferia lycopersicella) vikaspedia.incaliforniaagriculture.org |

| Mass Trapping | Pheromone-baited traps are used to capture a large number of individuals, reducing the overall population. nih.gov | Various beetle species (Coleoptera) and moths (Lepidoptera) vikaspedia.in |

| Monitoring | Pheromone traps are used to detect the presence and monitor the population levels of pest insects to time control measures effectively. nih.gov | A wide range of agricultural and forest pests. sakura.ne.jpnih.gov |

Biochemical Interactions and Enzymatic Transformations

Beyond its role in the external environment, this compound is also subject to biochemical transformations within organisms, serving as a substrate for various enzymes.

Enzymes are highly specific catalysts, and their ability to recognize and bind to specific substrates is fundamental to their function. ebi.ac.uk The interaction between an enzyme and its substrate, like this compound, occurs at the enzyme's active site, a specific region with a unique three-dimensional structure and chemical properties that are complementary to the substrate. ebi.ac.uk This "lock and key" or "induced fit" model of enzyme-substrate interaction ensures that only specific reactions occur. ebi.ac.uk

In vitro studies using microbial and cellular systems have provided insights into the enzymatic transformations of this compound. These studies are crucial for understanding the metabolic pathways of this compound and for potential biotechnological applications.

One notable transformation is the Baeyer-Villiger oxidation. Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze a variety of oxidation reactions. ebi.ac.uk While initially studied in the context of drug metabolism in humans, these enzymes have been found to perform Baeyer-Villiger reactions on a range of substrates. ebi.ac.uk In one study, human FMO5 was shown to have Baeyer-Villiger monooxygenase activity in vitro, though the direct transformation of this compound was not the primary focus. ebi.ac.uk However, the reaction scheme presented in the SwissLipids database indicates that this compound can be formed from sulcatone through a reaction involving NADPH and oxygen, suggesting a potential role for FMO-like enzymes in its biosynthesis or metabolism. swisslipids.org

Furthermore, the synthesis of derivatives of 4-methylpent-3-en-1-yl has been explored in various chemical contexts, some of which involve reaction conditions that mimic biological processes. For example, the synthesis of 1-(5-hydroxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-6-yl)ethan-1-one involves the reaction of a precursor with citral (B94496) dimethyl acetal, highlighting the reactivity of the 4-methylpent-3-en-1-yl moiety. mdpi.com

Environmental Dynamics and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation pathways for 4-methylpent-3-en-1-yl acetate (B1210297) primarily include hydrolysis in aqueous environments and phototransformation in the atmosphere. These processes are crucial in determining the compound's persistence in water, soil, and air.

In aqueous environments, 4-methylpent-3-en-1-yl acetate is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the ester bond, yielding the corresponding alcohol and carboxylic acid. This reaction can be catalyzed by acids or bases, or it can proceed neutrally, albeit at a much slower rate. The general equation for the hydrolysis of this compound is as follows:

CH₃COOCH₂(CH₂)C(CH₃)=CHCH₃ + H₂O ⇌ CH₃COOH + HOCH₂(CH₂)C(CH₃)=CHCH₃

The rate of hydrolysis is significantly influenced by the pH of the surrounding water. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Generally, for simple esters, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases at both lower and higher pH values.

Table 1: General Factors Influencing the Hydrolysis Rate of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases at acidic and alkaline pH | Catalysis by H⁺ and OH⁻ ions accelerates the cleavage of the ester bond. |

| Temperature | Increases with increasing temperature | Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. |

| Microbial Activity | Can be enhanced | The presence of microorganisms can lead to enzymatic hydrolysis, a biotic process discussed later. |

Once volatilized into the atmosphere, this compound is subject to phototransformation, primarily through reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃), particularly at night.

The presence of a carbon-carbon double bond in the structure of this compound makes it particularly reactive towards these atmospheric oxidants. The reaction with the hydroxyl radical is expected to be the dominant daytime degradation pathway. This reaction likely proceeds via the electrophilic addition of the •OH radical to the double bond, forming a radical adduct that can then react further, often with molecular oxygen, leading to the formation of various oxygenated products and potentially chain cleavage.

The reaction with ozone, known as ozonolysis, is another important atmospheric sink. Ozonolysis involves the cleavage of the carbon-carbon double bond, leading to the formation of aldehydes and/or ketones, as well as a Criegee intermediate. For this compound, ozonolysis would be expected to yield acetone (B3395972) and 3-acetoxypropanal.

While specific rate constants for the reactions of this compound with atmospheric oxidants are not available, data for structurally similar unsaturated esters can provide an estimate of its atmospheric lifetime. For instance, the atmospheric lifetime of such compounds with respect to reaction with •OH radicals is typically on the order of hours, indicating that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.

Biotic Degradation Mechanisms

The biodegradation of this compound by microorganisms is a key process in its removal from soil and water environments. The presence of both an ester linkage and a carbon-carbon double bond provides sites for enzymatic attack.

In soil and aquatic ecosystems, a wide range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade esters. The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by esterases or lipases. This reaction is analogous to chemical hydrolysis and results in the formation of 4-methylpent-3-en-1-ol (B1201246) and acetic acid.

Both of these degradation products are readily biodegradable. Acetic acid is a central metabolite in microbial metabolism and can be directly utilized through the citric acid cycle. 4-Methylpent-3-en-1-ol, as an unsaturated alcohol, can be further metabolized through various oxidative pathways. This typically involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (4-methylpent-3-enoic acid). The resulting unsaturated carboxylic acid can then be degraded via pathways such as the β-oxidation cycle, which may require initial saturation of the double bond.

The kinetics of the biodegradation of this compound are expected to be influenced by several factors, including the concentration of the compound, the abundance and type of microbial populations present, and environmental conditions such as temperature, pH, and nutrient availability. Typically, a lag phase may be observed, during which the microbial community adapts to the presence of the new substrate, followed by a period of more rapid degradation.

While no studies have specifically identified the metabolites of this compound biodegradation, a plausible pathway can be proposed based on known microbial metabolic routes for similar compounds.

Table 2: Plausible Biotic Degradation Pathway and Metabolites of this compound

| Step | Reaction | Enzyme Class (Putative) | Metabolites |

| 1 | Ester Hydrolysis | Esterase / Lipase | 4-Methylpent-3-en-1-ol and Acetic acid |

| 2 | Alcohol Oxidation | Alcohol Dehydrogenase | 4-Methylpent-3-en-1-al |

| 3 | Aldehyde Oxidation | Aldehyde Dehydrogenase | 4-Methylpent-3-enoic acid |

| 4 | Further Metabolism | Various (e.g., β-oxidation enzymes) | Central metabolic intermediates (e.g., Acetyl-CoA) |

This proposed pathway suggests a complete mineralization of this compound to carbon dioxide and water under aerobic conditions.

Environmental Distribution and Transport

The distribution and transport of this compound in the environment are largely dictated by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as air, water, soil, and biota.

Based on its chemical structure, this compound is expected to be a moderately volatile and sparingly soluble compound in water. The computed XLogP3 value, a measure of the octanol-water partition coefficient (Kow), can be used to infer its tendency to partition between aqueous and organic phases. A higher Log Kow value suggests a greater affinity for organic matter and lipids.

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₈H₁₄O₂ | - |

| Molecular Weight | 142.20 g/mol | Influences volatility and diffusion rates. |

| XLogP3 | 2.1 | Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

The moderate Log Kow value suggests that in aquatic systems, this compound will have a tendency to adsorb to suspended solids and sediments, which could reduce its bioavailability for microbial degradation and its concentration in the water column. In soil environments, this property indicates that the compound will likely be sorbed to soil organic matter, which can limit its mobility and leaching into groundwater.

Adsorption and Desorption in Environmental Compartments

The mobility of this compound in the environment is significantly influenced by its tendency to adsorb to soil and sediment particles. This process is primarily governed by the compound's partitioning behavior between water and organic carbon in these environmental matrices. A key parameter used to estimate this behavior is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Quantitative Structure-Activity Relationship (QSAR) models and estimation software like the KOCWIN™ program within the EPI Suite™ can provide more specific predictions based on the LogKow value. epa.gov Generally, a LogKow in this range would translate to a Koc value indicating low to moderate adsorption.

Detailed Research Findings:

Mobility in Soil: Based on its estimated LogKow, this compound is expected to exhibit moderate mobility in soil. nova.edu In soils with low organic matter content, the compound would be more mobile and have a higher potential to leach into groundwater. Conversely, in soils rich in organic matter, adsorption would be more significant, leading to reduced mobility.

Partitioning in Aquatic Environments: In aquatic systems, a portion of this compound would likely be adsorbed to suspended solids and bottom sediments, with the extent of partitioning dependent on the organic carbon content of these materials.

The following interactive data table summarizes the estimated soil adsorption characteristics of this compound based on its LogKow value.

| Parameter | Estimated Value/Classification | Implication for Environmental Behavior |

| LogKow (XLogP3) | 2.1 | Indicates a moderate tendency to partition from water into organic phases like soil organic matter. nih.gov |

| Soil Adsorption Coefficient (Koc) | Low to Moderate (Estimated) | Suggests that the compound is not strongly bound to soil and may be mobile under certain conditions. |

| Mobility in Soil | Moderate | Potential for leaching into groundwater, particularly in soils with low organic content. |

Volatilization and Atmospheric Dispersion

Volatilization is a key process influencing the environmental distribution of this compound, particularly its movement from soil and water surfaces into the atmosphere. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law Constant.

While specific experimental values for this compound are not available, estimations can be made using software such as MPBPWIN™ for vapor pressure and HENRYWIN™ for the Henry's Law Constant within the EPI Suite™ framework. epa.gov Given its structure as a volatile organic compound (VOC), it is expected to have a notable vapor pressure and a Henry's Law Constant that facilitates its partitioning into the air.

Once in the atmosphere, this compound is subject to dispersion and degradation. Its atmospheric persistence will be limited by reactions with photochemically produced hydroxyl radicals (OH). The rate of this degradation will determine its atmospheric half-life and the distance it can be transported from its source.

Detailed Research Findings:

Volatilization from Water: The Henry's Law Constant, which is a measure of the partitioning between air and water, would indicate the potential for volatilization from aquatic environments. For a compound like this compound, this is expected to be a significant transport pathway.

Volatilization from Soil: Volatilization from soil surfaces is also an important dissipation mechanism, influenced by factors such as soil moisture, temperature, and the compound's adsorption to soil particles.

Atmospheric Fate: In the troposphere, the primary degradation pathway for this compound will be its reaction with OH radicals. This reaction is typically rapid for compounds containing double bonds and ester functional groups, suggesting a relatively short atmospheric half-life.

The following interactive data table presents the estimated parameters related to the volatilization and atmospheric fate of this compound.

| Parameter | Estimated Value/Characteristic | Significance in Environmental Dynamics |

| Vapor Pressure | Moderate (Estimated) | A higher vapor pressure contributes to a greater rate of volatilization from surfaces. |

| Henry's Law Constant | Moderate (Estimated) | Indicates the compound's tendency to partition from water to air, driving volatilization from water bodies. |

| Atmospheric Half-life | Short (Estimated) | Suggests that the compound will be degraded relatively quickly in the atmosphere by photo-oxidation. |

Bioaccumulation Potential (non-toxicological assessment)

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is a critical aspect of its environmental risk assessment. This is often predicted using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

The primary indicator for estimating the bioaccumulation potential of a non-ionic organic compound like this compound is its octanol-water partition coefficient (LogKow). The computed XLogP3 value of 2.1 for this compound suggests a low to moderate potential for bioaccumulation. nih.gov

QSAR models and programs like the BCFBAF™ module in EPI Suite™ can provide estimations of the BCF based on the LogKow value. epa.gov Generally, compounds with a LogKow below 3 are considered to have a low potential for bioaccumulation.

Detailed Research Findings:

Bioconcentration Factor (BCF): Based on the LogKow of 2.1, the BCF for this compound is predicted to be low. This indicates that the compound is not expected to significantly accumulate in the tissues of aquatic organisms.

Metabolism: The potential for organisms to metabolize and excrete the compound can also influence its bioaccumulation. As an ester, this compound may be susceptible to enzymatic hydrolysis in organisms, which would further reduce its potential to bioaccumulate.

The following interactive data table summarizes the bioaccumulation potential of this compound.

| Parameter | Estimated Value/Classification | Implication for Bioaccumulation |

| LogKow (XLogP3) | 2.1 | Suggests a low to moderate partitioning into fatty tissues of organisms. nih.gov |

| Bioconcentration Factor (BCF) | Low (Estimated) | Indicates that the compound is unlikely to build up to high concentrations in aquatic life. |

| Bioaccumulation Potential | Low | The compound is not expected to persist and accumulate in organisms within the food chain. |

Applications in Non Clinical and Industrial Sectors

Utilization in Flavor and Fragrance Compositions

4-Methylpent-3-en-1-yl acetate (B1210297) is an ester recognized for its value in the flavor and fragrance industries. Its application stems from a distinct aroma profile, which makes it a component in various compositions. The focus of industrial and research efforts lies not only in its direct use but also in developing efficient and selective synthesis methods to produce it. researchgate.netnih.gov

The molecular structure of 4-methylpent-3-en-1-yl acetate, an ester characterized by a branched, unsaturated hydrocarbon chain, is directly responsible for its recognized odor profile. It is described as having a fruity or citrus-like aroma. This scent profile has led to its identification as a key aroma component in natural sources such as damask rose (Rosa damascena).

The industrial demand for this compound as an aroma compound has driven the development of several synthesis pathways, spanning both traditional chemical methods and modern biocatalytic approaches.

Chemical Synthesis: A conventional chemical route involves a multi-step process starting from mesityl oxide. In this pathway, mesityl oxide is first hydrogenated to form the alcohol intermediate, 4-methylpentan-2-ol. This alcohol is then subjected to an esterification reaction with acetic acid to yield the final product, this compound. Solid acid catalysts have been shown to achieve high efficiency in the esterification step.

Biocatalytic Synthesis (Biooxidation): An increasingly favored alternative to traditional chemical synthesis is the use of enzymes, specifically Baeyer–Villiger monooxygenases (BVMOs). researchgate.netnih.gov These oxidative biocatalysts can generate esters directly from ketone starting materials. researchgate.netnih.gov This biooxidation approach is considered advantageous due to its high selectivity, often achieving over 99% conversion, and its operation under environmentally friendly conditions, avoiding the high temperatures and organic solvents associated with conventional methods. researchgate.netnih.gov

One documented biocatalytic reaction uses a Type I Baeyer–Villiger monooxygenase from the bacterium Leptospira biflexa, which readily oxidizes various linear and branched ketones. researchgate.netnih.gov Another enzymatic reaction involves the flavin-containing monooxygenase 5 (FMO5), which can produce this compound from the precursor sulcatone. genecards.org

Interactive Table: Comparison of Synthesis Methods for this compound

| Feature | Chemical Synthesis | Biocatalytic Synthesis (Biooxidation) |

| Starting Material(s) | Mesityl oxide, Acetic acid | Ketones (e.g., Sulcatone) researchgate.netnih.govgenecards.org |

| Key Process | Hydrogenation followed by Esterification | Enzyme-mediated Baeyer-Villiger oxidation researchgate.netnih.gov |

| Catalyst | Solid acid catalysts, Palladium (for hydrogenation) | Baeyer–Villiger monooxygenases (BVMOs) researchgate.netnih.gov |

| Reported Efficiency | Esterification efficiency >85% | High selectivity and conversion (>99%) |

| Conditions | Can involve high temperatures and/or refluxing researchgate.netnih.gov | Eco-friendly, ambient conditions |

| Advantages | Established industrial process | High selectivity, environmentally friendly researchgate.netnih.gov |

Agricultural Pest Management Technologies

In the agricultural sector, this compound and similar esters are compounds of great interest. researchgate.netnih.gov Beyond direct applications, the compound serves as a precursor in the synthesis of more complex molecules used for behavioral manipulation of pests. Research has highlighted its use as an intermediate in the synthesis of insect sex pheromones, which are employed in chemical ecology for pest management strategies that are non-toxicological.

Role as Chemical Intermediates in Organic Synthesis

This compound is a valuable intermediate for the synthesis of diverse organic compounds. Its utility has been demonstrated in the field of organometallic chemistry, where it was used in the preparation of platinum complexes.

Furthermore, it serves as a structural moiety in the synthesis of complex natural product derivatives. For instance, the this compound unit is incorporated as a side chain in the synthesis of shikonin (B1681659) and alkannin (B1664780) derivatives, such as (R)-1-((5E,8E)-5,8-bis(hydroxyimino)-1,4-dimethoxy-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate. google.com This highlights its role as a building block for creating larger, more complex molecules. google.com

Potential in Material Science and Polymer Chemistry

Based on available scientific literature, there are no well-documented applications of this compound in the fields of material science or polymer chemistry. While its precursor, mesityl oxide, finds use in the manufacture of coatings and adhesives, this application does not extend directly to the ester itself.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

While specific, in-depth quantum chemical studies exclusively focused on 4-methylpent-3-en-1-yl acetate (B1210297) are not extensively documented in publicly available literature, its fundamental electronic properties can be predicted using established computational models. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the geometric and electronic structure of molecules. For 4-methylpent-3-en-1-yl acetate, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (notably the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. The MEP map identifies electron-rich regions (nucleophilic sites), such as the carbonyl oxygen of the ester group, and electron-poor regions (electrophilic sites), like the carbonyl carbon.

In related studies on precursors like 4-methylpent-3-en-2-one, quantum chemical calculations have been used to analyze vibrational properties (infrared and Raman spectra) and to understand intermolecular interactions by analyzing the topology of the electron density. conicet.gov.ar Such analyses, when applied to this compound, would provide a theoretical basis for its reactivity in various chemical environments.

Table 1: Predicted Physicochemical and Quantum Properties for this compound

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C8H14O2 | ChEBI ebi.ac.uk |

| Monoisotopic Mass | 142.09938 Da | PubChem uni.lu |

| XlogP (predicted) | 2.1 | PubChem uni.lu |

| Hydrogen Bond Acceptors | 2 | Computed (Cactvs) vulcanchem.com |

| Rotatable Bonds | 6 | Computed (Cactvs) vulcanchem.com |

| Topological Polar Surface Area | 26.3 Ų | PubChem QSAR vulcanchem.com |

Molecular Dynamics Simulations and Conformation Analysis

Dedicated molecular dynamics (MD) simulation studies for this compound are not prominent in the literature. However, MD simulations are a standard and powerful technique used to study terpenes, terpenoids, and their derivatives to understand their dynamic behavior and interactions with biological macromolecules. rsc.orgnih.gov

MD simulations treat atoms as classical particles and use force fields to calculate the forces between them, allowing the simulation of molecular motion over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational landscape. This analysis reveals the most stable or populated conformations in different environments (e.g., in a vacuum, in water, or within a protein's binding site). Key metrics such as the Root Mean Square Deviation (RMSD) are used to track the stability of the molecule's conformation throughout the simulation. nih.gov For instance, MD studies on terpenoid-protein complexes, such as incensole (B1241747) acetate, have been used to confirm the stability of docking poses and analyze the dynamic behavior of the ligand within the binding pocket over simulation times extending to hundreds of nanoseconds. rsc.orgnih.gov

Conformational analysis can also be approached by integrating experimental data with computational methods. The Karplus equation, for example, relates the vicinal proton-proton (H-H) coupling constants (³J) measured in NMR spectroscopy to the dihedral angle between those protons. acs.org This relationship can be used to determine the preferred conformation of cyclic or acyclic parts of a molecule in solution, which can then be compared against conformations generated by computational energy minimization or MD simulations. acs.org

Structure-Activity/Property Relationship Modeling (QSAR, QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate a molecule's structure with its biological activity or physicochemical properties. These models are extensively used in fields like toxicology and fragrance science, where large numbers of structurally related compounds, including esters, are evaluated.

Given that this compound is a fragrance ingredient, QSAR models developed for this chemical class are particularly relevant.

Biodegradability Prediction : QSARs have been developed to predict the ready biodegradability of fragrance materials. researchgate.net These models use various classification methods, such as Classification and Regression Trees (CART) and k-Nearest Neighbors (k-NN), based on theoretical molecular descriptors calculated from the chemical structure. researchgate.net

Skin Irritation : To assess the safety of fragrance ingredients, QSAR models have been created to predict the skin irritation potential of esters. researchgate.net These models are typically based on physicochemical parameters representing transport (e.g., logP), electronic, and steric properties, which are then used in regression or discriminant analysis to classify compounds as irritant or non-irritant. researchgate.net

Odor Properties : QSPR studies have been applied to model and predict the properties of odorant molecules, including a wide range of esters. researchgate.net For example, models using multiple linear regression (MLR) and artificial neural networks (ANN) have successfully predicted the retention/release property of aroma compounds in pectin (B1162225) gels based on calculated molecular descriptors. researchgate.net Such models are crucial for designing fragrances with specific performance characteristics. Studies on homologous series of acetate esters have also used QSAR to describe and predict odor detection thresholds based on parameters like carbon chain length. nih.gov

Table 2: Examples of QSAR/QSPR Modeling for Esters

| Predicted Property | Model Type | Key Descriptors/Parameters | Chemical Class Studied |

|---|---|---|---|

| Ready Biodegradability | CART, k-NN | Theoretical molecular descriptors | Fragrance materials researchgate.net |

| Skin Irritation | Linear Discriminant Analysis | Transport, electronic, and steric properties (e.g., logP) | Esters used as fragrance ingredients researchgate.net |

| Odor Retention/Release | MLR, ANN | Topological and quantum-chemical descriptors | Odorant molecules including esters researchgate.net |

| Odor Detection Threshold | Logistic Model | Carbon chain length | Homologous n-acetate esters nih.gov |

Mechanistic Predictions of Chemical and Biochemical Reactions

Computational methods are invaluable for elucidating the mechanisms of chemical and biochemical reactions. For this compound, a key predicted biochemical transformation involves enzymes from the Baeyer-Villiger monooxygenase (BVMO) family. ebi.ac.uk

BVMOs are flavin-dependent enzymes that catalyze the oxidation of ketones to produce esters, a reaction of significant interest in biocatalysis. acs.orgresearchgate.net The generally accepted enzymatic mechanism proceeds through a key tetrahedral intermediate, named after Rudolf Criegee. acs.org

Formation of Peroxyflavin : The enzyme's FAD cofactor is reduced by NADPH and reacts with molecular oxygen to form a stable C4a-peroxyflavin intermediate. acs.org

Nucleophilic Attack : A ketone substrate enters the active site and is positioned for a nucleophilic attack by the distal oxygen of the peroxyflavin on the carbonyl carbon of the ketone. acs.org

Criegee Intermediate Formation : This attack forms the tetrahedral Criegee intermediate.

Bond Migration and Product Release : The reaction culminates in the migration of a carbon-carbon bond, leading to the collapse of the intermediate, insertion of an oxygen atom, and release of the ester product and a C4a-hydroxyflavin species, which then eliminates water to regenerate the oxidized FAD cofactor. acs.org

Computational studies on BVMOs help to understand substrate specificity, regioselectivity, and the energetics of the reaction pathway. acs.org While not specific to this compound, studies on human flavin-containing monooxygenase 5 (FMO5) have shown its atypical activity as a Baeyer-Villiger monooxygenase on a wide range of carbonyl compounds, demonstrating that such enzymatic transformations are plausible in human metabolism. ebi.ac.uk

In silico Docking Studies for Biological Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. While docking studies on this compound itself are not reported, numerous studies have been conducted on complex derivatives containing the 4-methylpent-3-en-1-yl moiety. These investigations, often in the context of anticancer drug discovery, use this chemical scaffold as a building block for designing new bioactive molecules. researchgate.netnih.govmdpi.comnih.gov

In these studies, derivatives of 4-methylpent-3-en-1-yl, often linked to pharmacophores like naphthoquinone or chalcone, are docked into the active sites of various cancer-related proteins. The goal is to predict binding affinity (often expressed as a binding free energy score in kcal/mol) and to visualize the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. These insights help to rationalize the observed biological activity and guide the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Table 3: Examples of In Silico Docking Studies on Derivatives Containing the 4-Methylpent-3-en-1-yl Scaffold